molecular formula C6H8N2O B137964 1-(1-Amino-1H-pyrrol-2-yl)ethanone CAS No. 158883-64-8

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Cat. No. B137964
M. Wt: 124.14 g/mol
InChI Key: MGEJYYWLTJVEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as APE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyrrole derivative that has both amine and ketone functional groups.

Scientific Research Applications

1-(1-Amino-1H-pyrrol-2-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drugs. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone is not fully understood. However, it is believed that the compound acts by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that 1-(1-Amino-1H-pyrrol-2-yl)ethanone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has also been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have anxiolytic activity, which makes it a potential candidate for the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(1-Amino-1H-pyrrol-2-yl)ethanone in lab experiments include its relatively simple synthesis method, its low cost, and its potential applications in various fields. However, there are also some limitations associated with the use of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone and its potential side effects.

properties

CAS RN

158883-64-8

Product Name

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1-aminopyrrol-2-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3

InChI Key

MGEJYYWLTJVEJS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1N

Canonical SMILES

CC(=O)C1=CC=CN1N

synonyms

Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-(2-acetyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)dione (8.53 g) in dimethylformamide (25 ml) was added 33 ml of 40% methylamine solution. After 2.5 hours, the reaction mixture was poured into water (300 ml) and was extracted 4 times with EtOAc. The combined organics were washed once with water and brine, dried (MgSO4), filtered and concentrated to give the crude product. Purification via flash column chromatography (silica gel, 30% EtOAc/hexane) afforded 3.88 g of the product as an oil.
Name
2-(2-acetyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)dione
Quantity
8.53 g
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reactant
Reaction Step One
Quantity
25 mL
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solvent
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33 mL
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reactant
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Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CC(=O)c1cccn1N1C(=O)c2ccccc2C1=O
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reactant
Reaction Step One
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Quantity
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reactant
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